3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 3-chloro-4-methoxyphenyl isocyanate
Comparison
Compared to similar compounds, 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3O/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
DOIISVJWFRHPRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl |
Origin of Product |
United States |
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